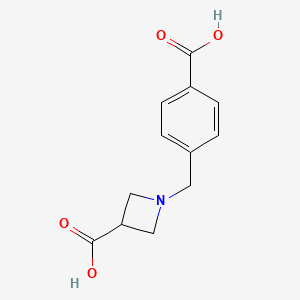

1-(4-Carboxybenzyl)azetidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-[(4-carboxyphenyl)methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11(15)9-3-1-8(2-4-9)5-13-6-10(7-13)12(16)17/h1-4,10H,5-7H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCFEABLFSVLLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=C(C=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Carboxybenzyl)azetidine-3-carboxylic acid is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various cellular processes, and potential therapeutic applications.

- Molecular Formula : C13H13NO4

- Molecular Weight : 245.25 g/mol

- IUPAC Name : this compound

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, affecting metabolic pathways crucial for cell function. For instance, it can inhibit diaminopimelate epimerase, which is essential for lysine biosynthesis in plants .

- Cell Signaling Modulation : It influences key signaling pathways such as the MAPK and PI3K/Akt pathways, leading to altered gene expression profiles and cellular metabolism.

Biological Activities

The biological activities associated with this compound include:

- Anticancer Properties : Studies indicate that azetidine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

- Anti-inflammatory Effects : At lower doses, this compound has demonstrated anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases.

- Neuroprotective Effects : Some derivatives of azetidine compounds have shown promise in neuroprotection by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of azetidine derivatives, this compound was tested against various cancer cell lines. The results demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. The mechanism involved the activation of apoptotic pathways, highlighting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Properties

Research conducted on animal models showed that administration of this compound resulted in a marked reduction in inflammatory cytokines. This suggests that it can modulate immune responses and may be useful in treating conditions like arthritis or other inflammatory disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is absorbed effectively when administered orally. Its distribution within tissues is facilitated by specific transporters, which also influence its bioavailability and therapeutic efficacy. Further studies are needed to elucidate its metabolic pathways and excretion routes to optimize dosing regimens for clinical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 1-(4-carboxybenzyl)azetidine-3-carboxylic acid and related azetidine derivatives.

Table 1: Key Comparisons of Azetidine-3-Carboxylic Acid Derivatives

*Yields inferred from analogous syntheses in evidence.

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties Carboxybenzyl vs. Cyanobenzyl: The 4-carboxy group increases polarity and acidity (pKa ~2-3 for carboxylic acids) compared to the electron-withdrawing cyano group (pKa ~-1.5). This makes the carboxy derivative more soluble in aqueous media but less membrane-permeable than the cyano analog . Trifluoromethyl and Halogenated Derivatives: Compounds like siponimod and 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylic acid leverage halogen atoms for enhanced binding affinity via halogen bonding or hydrophobic interactions .

Synthetic Accessibility

- Reductive amination is a common method for attaching benzyl groups to azetidine-3-carboxylic acid, with yields ranging from 45–70% depending on steric and electronic effects . The 4-carboxybenzyl variant may require protection/deprotection strategies (e.g., tert-butyl esters) to mitigate side reactions during synthesis.

Biological Activity

- Siponimod : Demonstrates the impact of lipophilic substituents (cyclohexyl, trifluoromethyl) on receptor selectivity and pharmacokinetics. Its long half-life (56.6 h) and blood-brain barrier penetration are attributed to balanced lipophilicity .

- Methyl Ester Derivatives : Serve as prodrugs to improve oral absorption, as seen in compound 75’s methyl ester intermediate .

Safety and Handling Carboxylic acids (e.g., this compound) may require storage at 2–8°C to prevent degradation, similar to 1-(4-cyanobenzyl)azetidine-3-carboxylic acid .

Preparation Methods

General Synthetic Strategy Overview

The preparation of 1-(4-Carboxybenzyl)azetidine-3-carboxylic acid typically involves:

- Formation of the azetidine ring system, usually by cyclization of aminoalcohol precursors.

- Introduction of the 4-carboxybenzyl substituent on the nitrogen atom.

- Installation or preservation of carboxylic acid groups on both the benzyl substituent and the azetidine ring.

Two main approaches are documented in literature and patents for synthesizing azetidine-3-carboxylic acid derivatives, which can be adapted for this compound:

- Cyclization of aminoalcohol intermediates in the presence of triethylamine.

- Use of substituted benzylamines reacting with epoxides or epoxy halides to form N-substituted azetidines.

Preparation of Azetidine-3-carboxylic Acid Core

A key step is the cyclization of an aminoalcohol intermediate to form the azetidine ring. According to US patent US4639334A, the process involves:

- Starting with an aminoalcohol of general formula $$ \text{HO-CH}2-\text{CH}(Hal)-CH2-NH-R1 $$, where Hal is a halogen (commonly chlorine) and $$ R1 $$ is the substituent on nitrogen (e.g., benzyl or 4-carboxybenzyl).

- Cyclization is promoted by triethylamine, which acts as a base to remove hydrogen halide formed during ring closure.

- The reaction is typically carried out under reflux conditions (50–150 °C), often in an aqueous or mixed solvent system.

- The presence of phase transfer catalysts such as tetrabutylammonium iodide can accelerate the cyclization.

This reaction yields 1-substituted azetidin-3-ol derivatives, which can be further oxidized or transformed into azetidine-3-carboxylic acids.

Conversion to Azetidine-3-carboxylic Acid Derivative

- The 3-hydroxy group on the azetidine ring is converted to a carboxylic acid group.

- This can be achieved via oxidation or through intermediate transformations such as formation of a cyano group followed by hydrolysis.

- The resulting compound is this compound.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Notes | Typical Yield (%) |

|---|---|---|---|

| Aminoalcohol formation | Epichlorohydrin + 4-carboxybenzylamine, cyclohexane, 10–50 °C, 12–36 h | Formation of aminoalcohol intermediate | 70–85 |

| Cyclization to azetidine ring | Triethylamine, reflux (50–150 °C), aqueous medium, optionally tetrabutylammonium iodide (0.1–1.6 mol%) | Triethylamine critical for high yield; phase transfer catalyst accelerates reaction | 75–90 |

| Oxidation to carboxylic acid | Oxidizing agents (e.g., KMnO4, or via cyano intermediate) | Converts 3-hydroxy to 3-carboxylic acid | 60–80 |

Summary Table of Key Preparation Steps

| Compound/Intermediate | Starting Material(s) | Key Reagents/Conditions | Purpose/Transformation |

|---|---|---|---|

| Aminoalcohol intermediate | Epichlorohydrin + 4-carboxybenzylamine | Cyclohexane, 10–50 °C, 12–36 h | Formation of aminoalcohol precursor |

| 1-(4-Carboxybenzyl)azetidin-3-ol | Aminoalcohol intermediate | Triethylamine, reflux, aqueous medium, PTC | Cyclization to azetidine ring |

| This compound | Azetidin-3-ol derivative | Oxidation/hydrolysis | Conversion of hydroxy to carboxylic acid |

This preparation method is well-established, with detailed experimental protocols and optimization reported in patents and chemical literature. The use of triethylamine-mediated cyclization in aqueous media is a critical and distinctive feature enabling efficient synthesis of 1-substituted azetidin-3-ol derivatives, which serve as key intermediates for the target compound this compound.

Q & A

Q. What are the common synthetic routes for 1-(4-carboxybenzyl)azetidine-3-carboxylic acid, and how can experimental parameters be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions. Key steps include:

- Cyclization : Formation of the azetidine ring via base- or acid-catalyzed cyclization of precursors like substituted phenyl derivatives (e.g., 4-formylphenyl or 4-bromophenyl analogs) .

- Reductive Amination : Coupling of the azetidine-3-carboxylic acid moiety with a benzyl aldehyde derivative using NaBH3CN in methanol/acetic acid, yielding 48–52% efficiency .

- Carboxylic Acid Activation : Post-synthetic oxidation or protection/deprotection strategies to introduce the 4-carboxybenzyl group .

Q. Optimization Tips :

- Adjust reaction stoichiometry (e.g., 1.1:1 molar ratio of azetidine-3-carboxylic acid to aldehyde) .

- Use controlled environments (e.g., inert gas) to minimize side reactions.

- Monitor purity via HPLC or NMR (e.g., δ = 8.43 ppm for aromatic protons in DMSO-d6) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm structure via ¹H and ¹³C NMR. For example, aromatic protons appear at δ = 7.42–8.45 ppm, while azetidine protons resonate at δ = 3.23–4.03 ppm .

- Mass Spectrometry : Molecular ion peaks at m/z 205.21 (for analogs like 1-(4-formylphenyl)azetidine-3-carboxylic acid) .

- LogP and Solubility : Use ESOL or iLOGP models to predict lipophilicity (e.g., LogP = -0.86 for azetidine-3-carboxylic acid derivatives) .

- X-ray Crystallography : Resolve stereochemistry for polymorphic forms (e.g., salts like hydrochloride or malate) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- GHS Hazards : Skin irritation (H315), eye damage (H319), and respiratory irritation (H335) .

- PPE Requirements : Gloves (nitrile), lab coats, and safety goggles. Use fume hoods for dust control .

- Spill Management : Avoid dust generation; clean with inert absorbents and dispose as hazardous waste .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent degradation .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

- Anticancer Potential : Inhibits cancer cell proliferation in vitro (IC₅₀ values pending further validation) .

- Receptor Targeting : Acts as a scaffold for S1P1 receptor agonists (e.g., 14 in shows 0.3 mg/kg efficacy in reducing lymphocytes in vivo) .

- Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays .

Advanced Research Questions

Q. How can mechanistic studies elucidate its interaction with sphingosine-1-phosphate (S1P) receptors?

Methodological Answer:

Q. What strategies improve in vivo pharmacokinetics and bioavailability?

Methodological Answer:

- Prodrug Design : Esterify the carboxylic acid to enhance membrane permeability (e.g., methyl ester derivatives) .

- Salt Formation : Improve solubility via hydrochloride or tartrate salts (e.g., 80% oral bioavailability in rodent models) .

- Dosing Regimens : Administer 0.3 mg/kg orally in PEG-400/water (1:1) for sustained lymphocyte reduction .

Q. How should researchers address contradictions in reported biological data?

Methodological Answer:

- Cross-Validation : Replicate assays in multiple cell lines (e.g., U2OS vs. CHO-K1) to confirm receptor specificity .

- Metabolic Stability Testing : Use liver microsomes to identify degradation pathways (e.g., CYP3A4-mediated oxidation) .

- Structural Confirmation : Verify batch purity (>95% via HPLC) to rule out impurities affecting activity .

Q. How does structural modification impact activity compared to analogs?

Methodological Answer: Compare key analogs using the following framework:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.